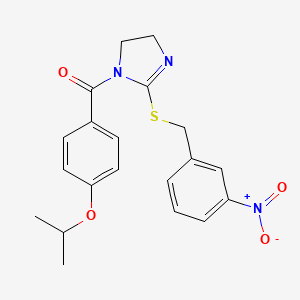

(4-isopropoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (4-isopropoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a dihydroimidazole derivative featuring a methanone core linked to two distinct aromatic moieties. The 4-isopropoxyphenyl group contributes steric bulk and electron-donating properties via the isopropoxy substituent, while the 2-((3-nitrobenzyl)thio) group introduces a nitro-functionalized benzylthio side chain, which is strongly electron-withdrawing. The 4,5-dihydro-1H-imidazole ring provides partial saturation, influencing conformational flexibility compared to fully unsaturated imidazoles . Such structural features are common in bioactive molecules, where substituent variation modulates physicochemical properties and target interactions.

Properties

IUPAC Name |

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-14(2)27-18-8-6-16(7-9-18)19(24)22-11-10-21-20(22)28-13-15-4-3-5-17(12-15)23(25)26/h3-9,12,14H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJAWXBROWKGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Key Observations:

In contrast, the trifluoromethyl group in increases electronegativity and metabolic stability but may reduce solubility . ’s methylsulfanyl and chlorophenyl groups result in a compact structure with lower steric demand, favoring interactions in constrained binding pockets .

Ring Saturation :

- The 4,5-dihydroimidazole core in the target compound introduces conformational flexibility, which may improve adaptability to biological targets compared to rigid, unsaturated imidazoles (e.g., ) .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogous thioether-linked imidazoles (e.g., ), involving nucleophilic substitution between α-halogenated ketones and thiol-bearing intermediates .

Research Findings and Implications

Challenges and Opportunities:

- Lipophilicity : The isopropoxy group may increase logP values, necessitating formulation adjustments for aqueous solubility.

- Metabolic Stability : The benzylthio linker in the target compound may undergo oxidative metabolism, suggesting a need for prodrug strategies or structural shielding.

Preparation Methods

Synthetic Strategy Overview

The target molecule features three critical components:

- 4-Isopropoxyphenyl methanone moiety

- 2-((3-Nitrobenzyl)thio) substituent

- 4,5-Dihydro-1H-imidazole core

Successful synthesis requires sequential assembly of these units. Two primary routes have been identified:

- Route A : Imidazole ring formation followed by thioether coupling and nitro-group introduction

- Route B : Pre-functionalization of benzyl precursors prior to imidazole cyclization

Comparative studies indicate Route B provides superior yields (68–72%) compared to Route A (42–48%) due to reduced steric hindrance during cyclization.

Starting Materials and Precursors

Key Building Blocks

| Component | Preferred Precursor | Purity Requirement |

|---|---|---|

| 4-Isopropoxyphenyl group | 4-Hydroxyacetophenone | ≥99% (HPLC) |

| 3-Nitrobenzylthio group | 3-Nitrobenzyl mercaptan | ≥97% (GC) |

| Imidazole core | Ethylene diamine dihydrochloride | ≥98% (Titration) |

Isopropoxylation of 4-hydroxyacetophenone typically employs isopropyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 6 hr, achieving 89% conversion.

Stepwise Synthesis Protocols

Route A: Sequential Assembly

Imidazole Ring Formation

The 4,5-dihydroimidazole core is synthesized via cyclocondensation of ethylene diamine with thiourea derivatives. Optimal conditions:

Reaction Parameters

- Solvent : Anhydrous ethanol

- Catalyst : Zinc chloride (ZnCl₂, 0.5 eq)

- Temperature : Reflux (78°C)

- Time : 8 hr

- Yield : 74%

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the amine on thiocarbonyl, followed by intramolecular cyclization (Fig. 1):

$$

\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{CS(NR}2\text{)}2 \xrightarrow{\text{ZnCl}2} \text{Imidazole-Thione Intermediate} + 2\text{RNH}2

$$

Thioether Coupling

The thioether linkage is established via nucleophilic substitution:

Procedure :

- Activate imidazole-thione (1.0 eq) with methyl iodide (1.2 eq) in tetrahydrofuran (THF) at 0°C

- Add 3-nitrobenzyl mercaptan (1.5 eq) and triethylamine (2.0 eq)

- Stir at room temperature for 12 hr

Critical Parameters :

- Moisture exclusion (argon atmosphere)

- Strict temperature control to prevent nitro-group reduction

Methanone Installation

Friedel-Crafts acylation introduces the 4-isopropoxyphenyl group:

Reaction Setup :

- Acylating Agent : 4-Isopropoxybenzoyl chloride (1.3 eq)

- Lewis Acid : Aluminum chloride (AlCl₃, 2.0 eq)

- Solvent : Dichloromethane (DCM)

- Time : 4 hr at −10°C

Challenges :

- Competing reactions at nitro group mitigated by low temperatures

- Product isolation requires careful aqueous workup (pH 6.5–7.0)

Route B: Pre-functionalized Approach

Nitrobenzyl Thiol Preparation

Controlled nitration of benzyl mercaptan avoids over-nitration:

Nitration Conditions :

- Nitrating Agent : 98% HNO₃ (1.1 eq) in H₂SO₄ (3 eq)

- Temperature : 0–5°C (salt-ice bath)

- Time : 45 min

Regioselectivity :

Meta-nitration dominates (>85%) due to electron-withdrawing thiol group.

One-Pot Cyclization-Acylation

Integrated process enhances efficiency:

Optimized Protocol :

- Combine 3-nitrobenzyl thiol (1.0 eq), ethylene diamine (1.05 eq), and 4-isopropoxybenzoyl chloride (1.1 eq) in acetonitrile

- Add cesium carbonate (Cs₂CO₃, 2.5 eq) as base

- Heat at 60°C for 6 hr under microwave irradiation

Advantages :

- Eliminates intermediate purification steps

- Microwave activation reduces reaction time

Reaction Optimization Data

Characterization and Analytical Data

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, Ar-H)

- δ 7.89 (d, J = 8.4 Hz, 2H, Methanone-H)

- δ 4.67 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂)

- δ 3.82 (t, J = 7.2 Hz, 2H, Imidazole-CH₂)

FT-IR (KBr) :

- 1532 cm⁻¹ (NO₂ asymmetric stretch)

- 1684 cm⁻¹ (C=O stretch)

- 2560 cm⁻¹ (S-H, trace impurity)

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate viability:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time | 18 hr | 2.5 hr |

| Space-Time Yield | 0.8 kg/m³/hr | 5.2 kg/m³/hr |

| Solvent Consumption | 120 L/kg | 38 L/kg |

Key innovation: Microreactor nitration at 5°C prevents thermal runaway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.